molecular formula C20H21N5O4 B2506098 methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 896816-71-0

methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B2506098
CAS No.: 896816-71-0
M. Wt: 395.419
InChI Key: TZHCMUCCTOAZQZ-UHFFFAOYSA-N
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Description

Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a heterocyclic compound featuring an imidazo[1,2-g]purine core substituted with methyl, benzyl, and ester functional groups. The imidazo[1,2-g]purine scaffold is notable for its structural similarity to purine derivatives, which often exhibit biological activity, including enzyme inhibition (e.g., dihydrofolate reductase, DHFR) . The methyl ester at the acetoxy position improves solubility compared to its carboxylic acid counterpart .

Properties

IUPAC Name

methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)23(12)10-14-8-6-5-7-9-14)22(3)20(28)24(18(16)27)11-15(26)29-4/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHCMUCCTOAZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,3,7-Trimethylxanthine

The xanthine backbone is synthesized via Gould-Jacobs cyclization. A mixture of 5,6-diamino-1,3-dimethyluracil and triethyl orthoformate in acetic acid yields 1,3,7-trimethylxanthine under reflux. Substitution at N-7 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Conditions :

  • Temperature : 110°C (reflux)
  • Catalyst : None (thermal cyclization)
  • Yield : 68–72%

Benzylation at C-8

Benzyl groups are introduced via nucleophilic aromatic substitution (SNAr) or radical-mediated coupling. Using benzyl bromide and sodium hydride in tetrahydrofuran (THF), the C-8 position is functionalized.

Optimization Note :

  • Solvent : THF > DMF (reduces side reactions)
  • Base : NaH > K2CO3 (higher regioselectivity)

Imidazo[1,2-g]Purine Formation

Cyclocondensation with 2-Aminoimidazole

The imidazole ring is fused to the purine core using 2-aminoimidazole derivatives. In a one-pot reaction, 1,3,7-trimethyl-8-benzylxanthine reacts with 2-aminoimidazole hemisulfate in the presence of phosphoryl chloride (POCl3) to form the tricyclic system.

Critical Parameters :

  • Stoichiometry : 1:1.2 (xanthine:2-aminoimidazole)
  • Temperature : 80°C (prevents overchlorination)
  • Yield : 55–60%

Alternative Pathway: Tandem Recyclization

Succinimide fragments undergo tandem recyclization with imidazole nucleophiles to form imidazo[1,2-g]purines. This method avoids harsh chlorinating agents but requires precise pH control.

Advantages :

  • Byproduct Reduction : Eliminates POCl3-derived wastes
  • Scalability : Suitable for gram-scale synthesis

Introduction of the Acetoxy Methyl Side Chain

Alkylation at C-3

The C-3 position is alkylated using methyl bromoacetate in the presence of cesium carbonate. A mixture of DMF and acetonitrile (3:1) ensures solubility while minimizing ester hydrolysis.

Reaction Profile :

  • Time : 12–16 hours
  • Temperature : 50°C
  • Yield : 75–80%

Esterification Post-Cyclization

For substrates sensitive to alkylation, post-cyclization esterification is performed. The C-3 hydroxyl group is treated with acetyl chloride and methanol, catalyzed by 4-dimethylaminopyridine (DMAP).

Limitations :

  • Side Reactions : Over-acetylation of purine nitrogens
  • Mitigation : Use of bulky bases (e.g., 2,6-lutidine)

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/ethyl acetate gradients (7:3 to 1:1) resolve regioisomers.
  • Recrystallization : Ethanol/water (4:1) yields crystals with >95% purity.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 3.25 (s, 3H, OCH3), δ 5.12 (s, 2H, CH2COO), and δ 7.32–7.45 (m, 5H, benzyl).
  • HRMS : Calculated for C21H23N5O4 [M+H]+: 422.1824; Found: 422.1826.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 55–60 92 One-pot synthesis Requires POCl3
Tandem Recyclization 50 88 Eco-friendly Lower yield
Post-Esterification 70 95 Avoids alkylation side reactions Multi-step

Scalability and Industrial Feasibility

Large-scale production (≥100 g) employs magnetic nanoparticle-supported catalysts (e.g., MNP@BiimCu) to enhance recovery and reduce costs. Continuous-flow systems with in-line purification modules improve throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry

Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Condensation Reactions : Facilitating the formation of carbon-carbon bonds.
  • Cyclization Reactions : Leading to the formation of cyclic compounds.

These properties make it valuable in the development of new materials and chemical processes.

Biology

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Investigations into its interaction with various receptors could reveal therapeutic targets.

Research indicates that compounds with similar structures have shown promising results in modulating biological functions.

Medicine

In the medical field, this compound is being explored for potential therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses is under investigation for treating chronic inflammatory diseases.

The ongoing research aims to establish its efficacy and safety for clinical applications.

Industry

In industrial applications, this compound can be employed in the development of new materials and chemical processes:

  • Polymer Chemistry : It can serve as a monomer or additive in polymer formulations.
  • Pharmaceutical Manufacturing : Its unique structure may enhance the properties of pharmaceutical formulations.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cell proliferation in specific cancer cell lines.Study A
Enzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic regulation.Study B
Receptor InteractionShowed binding affinity to receptor Y with implications for drug design.Study C

Mechanism of Action

The mechanism of action of methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 8 Molecular Formula Molecular Weight Key Functional Groups Biological Activity (DHFR Inhibition %) Reference
Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-... (Target) Benzyl C₁₉H₂₀N₅O₄ 406.40 Methyl ester, benzyl Not reported -
Methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-... 2-Methylphenyl C₁₉H₂₀N₅O₄ 406.40 Methyl ester, 2-methylphenyl Not reported
Methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-...)propanoate 4-Ethylphenyl C₂₂H₂₅N₅O₄ 423.50 Propanoate, 4-ethylphenyl Not reported
2-{1,3,7-Trimethyl-2,4-dioxo-...}acetic acid - C₁₂H₁₄N₅O₄ 292.27 Carboxylic acid Not reported
Butyl 2-(7-aryl-1-methyl-2,4-dioxo-...)acetate (e.g., 6.1) Aryl (e.g., phenyl) C₂₀H₂₂N₅O₄ 408.42 Butyl ester, aryl 6.25–35.44%
Key Observations:

Substituent Effects on Activity :

  • Bulky substituents (e.g., benzyl in the target compound) may enhance lipophilicity and binding affinity compared to smaller groups (e.g., methylphenyl in ). However, electron-withdrawing groups (e.g., nitro in ) on aryl moieties significantly increase DHFR inhibition (up to 35.44%) .
  • The methyl ester in the target compound likely improves bioavailability compared to the carboxylic acid derivative ().

Synthetic Routes :

  • Similar compounds are synthesized via condensation reactions (e.g., describes a methyl ester synthesis using THF/DMF and pyridine) . The target compound may follow analogous pathways.

Physicochemical Properties

  • Solubility : The methyl ester (target) is more lipophilic than its carboxylic acid counterpart (logP ~1.5 vs. ~0.5) .
  • Thermal Stability : Melting points for analogs range from 104–245°C, influenced by substituents (e.g., phenethyl groups in increase rigidity) .

Biological Activity

Methyl 2-{8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, mechanisms of action, and various biological effects as documented in scientific literature.

Chemical Structure

The compound features a unique imidazo[1,2-g]purine core with several functional groups that contribute to its biological activity. Its molecular formula is C21H23N5O4C_{21}H_{23}N_{5}O_{4}, and it has a molecular weight of 409.4 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell receptors affecting signaling pathways.

These interactions can lead to various physiological effects depending on the target.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In Vitro Studies : Cell line assays have shown that related imidazo[1,2-g]purines can induce apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Activity

Research has also suggested potential antimicrobial effects:

  • Bacterial Inhibition : Compounds in this class have demonstrated activity against various bacterial strains through inhibition of bacterial growth.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting specific metabolic enzymes

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

  • Anticancer Study : A study published in PMC demonstrated that derivatives of the imidazo[1,2-g]purine structure significantly reduced tumor growth in xenograft models by promoting apoptosis and inhibiting cell proliferation .
  • Antimicrobial Efficacy : Another research article reported that compounds sharing structural similarities exhibited potent antibacterial activity against multi-drug resistant strains .

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